molecular formula C15H20O8 B1252270 (1S,2R,4R,5R,6S,7R,8S,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione

(1S,2R,4R,5R,6S,7R,8S,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione

Cat. No. B1252270
M. Wt: 328.31 g/mol
InChI Key: GEVWHIDSUOMVRI-UMRKJVLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anisatin is a delta-lactone.

Scientific Research Applications

Optical Activity and Absolute Configuration

The compound has been part of studies focusing on its optical activity and absolute configuration. For example, Jürgensen et al. (1991) conducted a study involving the resolution of enantiomers through chromatographic separation and explored the interaction between carbonyl groups in the diketone form of similar compounds (Jürgensen, Roßnagel, & Musso, 1991).

Synthesis Involving Intramolecular Cyclisation

Research by Maity and Mukherjee (1983) involved the synthesis of tricyclo[6.2.2.01,6]dodecane and tricyclo[6.3.1.01,6]dodecane ring systems, which are closely related to the compound , through intramolecular cyclisation of diazomethyl ketones (Maity & Mukherjee, 1983).

Synthesis of Novel Tetracyclo[6.3.0.02,6.03,10]undecane Derivatives

Martins et al. (1997) synthesized 4,6-Dimethyl-tetracyclo[6.3.0.02,6.03,10]undecane-5,9-dione, a compound structurally related to the one . This study explored the conversion of pentacyclo[6.4.0.02,6.03,10]dodecane-5,9-dione into novel derivatives (Martins, Viljoen, Venter, & Wessels, 1997).

Studies on Conformational Structures

Asahara et al. (2006) researched the conformational structures of epoxide isomers, which are crucial for understanding the structural dynamics of similar spirocyclic compounds. Their findings provide insights into the conformational behavior of such compounds (Asahara, Koizumi, Mochizuki, & Oshima, 2006).

Applications in Corrosion Inhibition

Chafiq et al. (2020) studied the use of spirocyclopropane derivatives as corrosion inhibitors. Although not the exact compound, their research provides insights into the potential application of similar spirocyclic compounds in protecting materials against corrosion (Chafiq et al., 2020).

properties

Product Name

(1S,2R,4R,5R,6S,7R,8S,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione

Molecular Formula

C15H20O8

Molecular Weight

328.31 g/mol

IUPAC Name

(1S,2R,4R,5R,6S,7R,8S,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione

InChI

InChI=1S/C15H20O8/c1-6-3-7(16)15(21)13(6)4-8(23-10(18)9(13)17)12(2,20)14(15)5-22-11(14)19/h6-9,16-17,20-21H,3-5H2,1-2H3/t6-,7-,8+,9+,12+,13+,14+,15-/m1/s1

InChI Key

GEVWHIDSUOMVRI-UMRKJVLKSA-N

Isomeric SMILES

C[C@@H]1C[C@H]([C@]2([C@@]13C[C@@H]([C@]([C@@]24COC4=O)(C)O)OC(=O)[C@@H]3O)O)O

SMILES

CC1CC(C2(C13CC(C(C24COC4=O)(C)O)OC(=O)C3O)O)O

Canonical SMILES

CC1CC(C2(C13CC(C(C24COC4=O)(C)O)OC(=O)C3O)O)O

Pictograms

Acute Toxic

synonyms

anisatin
anisatin, 1S-(1alpha,4beta,5beta,6beta,7beta,9alpha,9abeta)-isomer
shikimin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R,4R,5R,6S,7R,8S,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione
Reactant of Route 2
(1S,2R,4R,5R,6S,7R,8S,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione
Reactant of Route 3
(1S,2R,4R,5R,6S,7R,8S,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione
Reactant of Route 4
(1S,2R,4R,5R,6S,7R,8S,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione
Reactant of Route 5
(1S,2R,4R,5R,6S,7R,8S,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione
Reactant of Route 6
(1S,2R,4R,5R,6S,7R,8S,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione

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